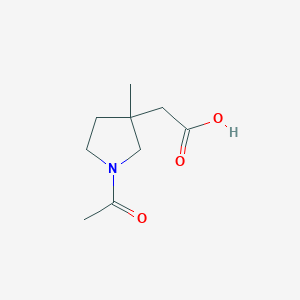
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid is an organic compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by the presence of a pyrrolidine ring, which is a five-membered nitrogen-containing ring, substituted with an acetyl group and a carboxylic acid group. The compound’s structure and functional groups make it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors. For example, the reaction of 3-methyl-1-pyrrolidinone with acetyl chloride under basic conditions can yield the desired pyrrolidine ring.
Introduction of the Acetyl Group: The acetyl group can be introduced through acetylation reactions. This can be achieved by reacting the pyrrolidine derivative with acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Carboxylation: The final step involves the introduction of the carboxylic acid group. This can be done through carboxylation reactions using carbon dioxide or other carboxylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the acetyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid has various applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: The compound may be studied for its potential biological activities, including its effects on enzymes and receptors.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: The compound can be used in the production of pharmaceuticals, agrochemicals, and other industrial products.
作用機序
The mechanism of action of 2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid involves its interaction with molecular targets such as enzymes and receptors. The acetyl group and carboxylic acid group may play key roles in binding to these targets, influencing their activity and function. The specific pathways involved depend on the biological context and the target molecules.
類似化合物との比較
Similar Compounds
2-(1-Methylpyrrolidin-3-yl)acetic acid: This compound is similar in structure but lacks the acetyl group.
Pyrrolidine-2-carboxylic acid: Another related compound with a pyrrolidine ring and a carboxylic acid group.
Uniqueness
2-(1-Acetyl-3-methylpyrrolidin-3-yl)acetic acid is unique due to the presence of both the acetyl group and the carboxylic acid group, which confer specific chemical and biological properties. These functional groups enable the compound to participate in a wide range of reactions and interactions, making it valuable for various applications.
特性
分子式 |
C9H15NO3 |
|---|---|
分子量 |
185.22 g/mol |
IUPAC名 |
2-(1-acetyl-3-methylpyrrolidin-3-yl)acetic acid |
InChI |
InChI=1S/C9H15NO3/c1-7(11)10-4-3-9(2,6-10)5-8(12)13/h3-6H2,1-2H3,(H,12,13) |
InChIキー |
FCPBJRXXHVMPQE-UHFFFAOYSA-N |
正規SMILES |
CC(=O)N1CCC(C1)(C)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(Methylsulfanyl)phenoxy]benzoic acid](/img/structure/B15306293.png)
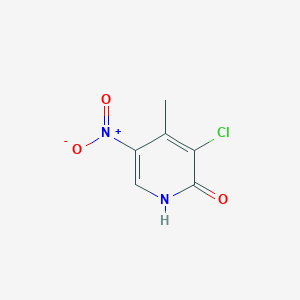
![Tert-butyl[1,4'-bipiperidine]-4-carboxylate](/img/structure/B15306301.png)
![tert-butyl N-[(4-bromophenyl)(phenyl)methyl]carbamate](/img/structure/B15306314.png)

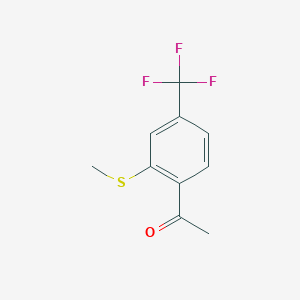
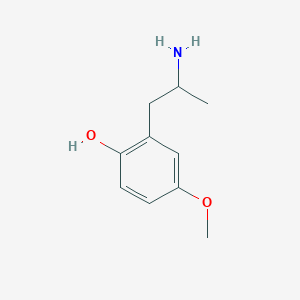


![1-[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine hydrochloride](/img/structure/B15306347.png)
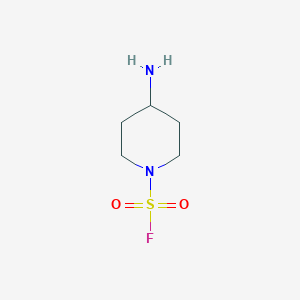

![[3,3-Difluoro-1-(methoxymethyl)cyclobutyl]methanol](/img/structure/B15306370.png)
![3-[(Dimethylamino)methyl]benzene-1-sulfonylchloridehydrochloride](/img/structure/B15306377.png)
